benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate
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Overview
Description
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxime group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a benzyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
(2S)-({(5Z)-5-[(5-Ethyl-2-furyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino) (4-fluorophenyl)acetic acid: This compound has a similar structure but includes a thiazole ring instead of a piperidine ring.
Guignardic Acid: Contains a dioxolanone moiety and is produced by endophytic fungi.
Uniqueness
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is unique due to its combination of a piperidine ring, oxime group, and benzyl ester. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research applications .
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,19,21H,11-15H2/b22-18-/t19-/m0/s1 |
InChI Key |
AWQXWHGUAORNIK-ODXGNSPJSA-N |
Isomeric SMILES |
C1C/C(=N/OCC2=CC=CC=C2)/CN[C@@H]1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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